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Compound of Interest

Compound Name: 3-Nitro-5-(trifluoromethyl)aniline

Cat. No.: B1305688 Get Quote

For Immediate Release

This technical guide provides a summary of available spectral data for the compound 3-Nitro-
5-(trifluoromethyl)aniline, a key intermediate in various chemical syntheses. This document is

intended for researchers, scientists, and professionals in the field of drug development and

materials science who require analytical data for this compound.

Summary of Spectral Data
While a comprehensive experimental dataset for 3-Nitro-5-(trifluoromethyl)aniline is not

readily available in public databases, predicted mass spectrometry data has been compiled.

The following tables summarize the predicted mass-to-charge ratios for various adducts of the

molecule.

Table 1: Predicted Mass Spectrometry Data for 3-Nitro-5-(trifluoromethyl)aniline[1]
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Adduct Predicted m/z

[M+H]⁺ 207.03760

[M+Na]⁺ 229.01954

[M-H]⁻ 205.02304

[M+NH₄]⁺ 224.06414

[M+K]⁺ 244.99348

[M+H-H₂O]⁺ 189.02758

[M+HCOO]⁻ 251.02852

[M]⁺ 206.02977

[M]⁻ 206.03087

Note: Experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data

for 3-Nitro-5-(trifluoromethyl)aniline are not available in the currently searched scientific

literature and databases. The following sections on NMR and IR are based on the expected

spectral characteristics derived from the compound's structure and data from analogous

molecules.

Expected Spectroscopic Characteristics
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 3-Nitro-5-(trifluoromethyl)aniline is expected to show

three signals in the aromatic region. Due to the meta-substitution pattern, one would anticipate

three distinct aromatic protons. The chemical shifts of these protons would be influenced by the

electron-withdrawing nature of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, and the

electron-donating effect of the amino (-NH₂) group. The amino group protons would likely

appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum would be expected to display signals for the six

aromatic carbons and the carbon of the trifluoromethyl group. The chemical shifts of the

aromatic carbons would be significantly affected by the attached functional groups. The carbon
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attached to the trifluoromethyl group would likely show a quartet due to coupling with the three

fluorine atoms.

Infrared (IR) Spectroscopy
The IR spectrum of 3-Nitro-5-(trifluoromethyl)aniline is expected to exhibit characteristic

absorption bands for its functional groups. Key expected peaks include:

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric

and asymmetric stretching of the primary amine.

N-O stretching: Strong asymmetric and symmetric stretching bands for the nitro group,

typically found around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

C-F stretching: Strong absorptions in the region of 1000-1350 cm⁻¹ due to the trifluoromethyl

group.

C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

C-H stretching: Aromatic C-H stretching above 3000 cm⁻¹.

Experimental Protocols
The following are generalized experimental protocols for acquiring NMR, IR, and MS data for

aromatic amines like 3-Nitro-5-(trifluoromethyl)aniline.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility

of the analyte.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹H NMR, a standard pulse sequence

is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the

spectrum.
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Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS at

0 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total

Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is

ground with dry KBr powder and pressed into a thin pellet. For ATR, the sample is placed

directly on the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A

background spectrum of the empty sample holder (or pure KBr pellet) is recorded and

subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or

Liquid Chromatography (LC) for separation from impurities.

Ionization: Choose an appropriate ionization technique. Electron Ionization (EI) is common

for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is

often used for LC-MS and typically produces protonated or deprotonated molecular ions.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight

of the compound and to study its fragmentation patterns, which can provide structural

information.
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Workflow for Spectral Data Acquisition
The following diagram illustrates a typical workflow for the acquisition and analysis of spectral

data for an organic compound like 3-Nitro-5-(trifluoromethyl)aniline.

Workflow for Spectral Data Acquisition of 3-Nitro-5-(trifluoromethyl)aniline
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Caption: A flowchart illustrating the process of obtaining and interpreting spectral data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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